rac-1,2-Dipalmitoylglycerol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1,2-Dipalmitoylglycerol-d5: is a labelled form of 1,2-Dipalmitoylglycerol, which is an analog of the protein kinase C-activating second messenger diacylglycerol . This compound is often used in scientific research due to its stable isotope labelling, which allows for precise tracking and analysis in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of rac-1,2-Dipalmitoylglycerol-d5 typically involves the esterification of glycerol with palmitic acid in the presence of a deuterium-labelled reagent . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : rac-1,2-Dipalmitoylglycerol-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
rac-1,2-Dipalmitoylglycerol-d5 has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include 1,2-Dipalmitoylglycerol, 1,2-Dipalmitoyl-rac-glycerol, and 1,2-Dipalmitin.
Uniqueness: : The uniqueness of rac-1,2-Dipalmitoylglycerol-d5 lies in its stable isotope labelling, which allows for precise tracking and analysis in biochemical studies. This makes it particularly valuable in research applications where accurate measurement of metabolic pathways is crucial.
Properties
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/i31D2,32D2,33D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLGIQLPYYGEE-YYRBTATQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H68O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.